Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrido[4,3-D]pyrimidine core, and a methyl ester group
Preparation Methods
The synthesis of Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-D]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of microwave irradiation in the presence of solvents like DMF and HOAc.
Introduction of the chloro group: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the cyclopropane ring: This step involves the reaction of the pyrido[4,3-D]pyrimidine intermediate with cyclopropane derivatives under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Scientific Research Applications
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a similar pyrido[4,3-D]pyrimidine core but differs in the substituents attached to the core.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride: This compound shares a similar core structure but lacks the cyclopropane ring and methyl ester group.
2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester: This compound has a similar core but different functional groups attached.
Properties
Molecular Formula |
C14H18ClN3O2 |
---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
methyl 1-[2-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O2/c1-20-12(19)14(3-4-14)5-7-18-6-2-11-10(9-18)8-16-13(15)17-11/h8H,2-7,9H2,1H3 |
InChI Key |
BBTQTFLPEGURDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)CCN2CCC3=NC(=NC=C3C2)Cl |
Origin of Product |
United States |
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